![molecular formula C32H25N3O2 B11619014 3-{2-[4-(benzyloxy)-3-methoxyphenyl]-5-phenyl-1H-imidazol-4-yl}quinoline](/img/structure/B11619014.png)
3-{2-[4-(benzyloxy)-3-methoxyphenyl]-5-phenyl-1H-imidazol-4-yl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{2-[4-(benzyloxy)-3-methoxyphenyl]-5-phenyl-1H-imidazol-4-yl}quinoline is a complex organic molecule that features a quinoline core substituted with an imidazole ring, which is further substituted with benzyloxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(benzyloxy)-3-methoxyphenyl]-5-phenyl-1H-imidazol-4-yl}quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of a substituted benzaldehyde with an amine and a source of ammonia or ammonium acetate under acidic conditions.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling Reactions: The final step involves coupling the imidazole derivative with the quinoline core. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which employs boronic acids and palladium catalysts under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy and benzyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced to form imidazolines under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, chlorosulfonic acid (HSO₃Cl) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its potential as a ligand for enzyme inhibition or receptor binding can be explored.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It can be investigated for its anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets in cells makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-{2-[4-(benzyloxy)-3-methoxyphenyl]-5-phenyl-1H-imidazol-4-yl}quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzyloxy and methoxy groups can enhance its binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(benzyloxy)-3-methoxybenzaldehyde
- 2-(2-(4-(benzyloxy)-3-methoxybenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide
- (2R,3S,5S)-3-(benzyloxy)-5-[2-[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol
Uniqueness
The uniqueness of 3-{2-[4-(benzyloxy)-3-methoxyphenyl]-5-phenyl-1H-imidazol-4-yl}quinoline lies in its multi-functional structure, which combines the properties of quinoline, imidazole, and substituted benzene rings. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C32H25N3O2 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
3-[2-(3-methoxy-4-phenylmethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]quinoline |
InChI |
InChI=1S/C32H25N3O2/c1-36-29-19-25(16-17-28(29)37-21-22-10-4-2-5-11-22)32-34-30(23-12-6-3-7-13-23)31(35-32)26-18-24-14-8-9-15-27(24)33-20-26/h2-20H,21H2,1H3,(H,34,35) |
Clé InChI |
VBNQIOOYSBWPAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=CC=CC=C5N=C4)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


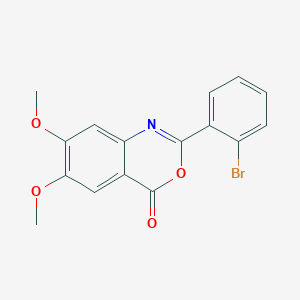
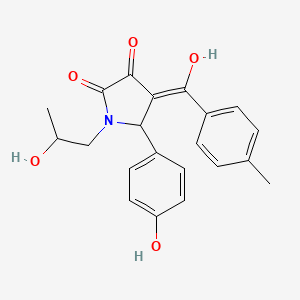
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11618967.png)
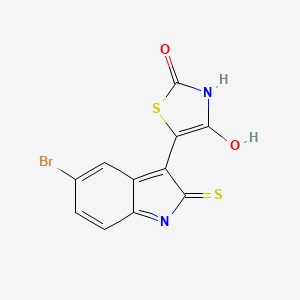
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618975.png)
![2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole](/img/structure/B11618977.png)
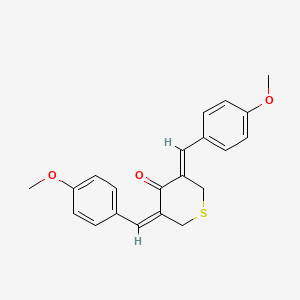
![propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11618987.png)
![6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618993.png)
![10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11619001.png)
![4-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11619005.png)
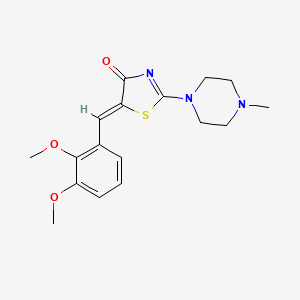

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619023.png)
